

Early-phase clinical trials of Epofolate in

Author: BenchChem Technical Support Team. Date: December 2025

oncology

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An In-depth Technical Guide on Early-Phase Clinical Trials of Folate Receptor-Targeted Therapies in Oncology: A Focus on Vintafolide

#### Introduction

Folate is a crucial vitamin for cell growth and replication, and its uptake is frequently elevated in cancer cells through the overexpression of folate receptor alpha (FRα). This differential expression provides a therapeutic window for targeted cancer therapies. This guide delves into the early-phase clinical development of folate receptor-targeted therapies, with a specific focus on Vintafolide (EC145), a conjugate of folic acid and the microtubule inhibitor desacetylvinblastine hydrazide. Due to the limited public information on a compound specifically named "**Epofolate**," this whitepaper will concentrate on Vintafolide as a representative and well-documented agent in this class. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the clinical data, experimental protocols, and underlying mechanisms of action.

# Mechanism of Action: Folate Receptor-Targeted Drug Delivery

Vintafolide's mechanism of action is predicated on its high affinity for the folate receptor.[1] Upon binding to FRα on the surface of cancer cells, the Vintafolide-receptor complex is internalized through endocytosis.[1] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the linker, releasing the potent cytotoxic agent, a vinca



alkaloid. This targeted delivery system aims to concentrate the therapeutic payload within cancer cells, thereby minimizing systemic exposure and associated toxicities.



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Figure 1: Mechanism of Action of Vintafolide

## **Early-Phase Clinical Trial Data for Vintafolide**

While specific data for "**Epofolate**" is unavailable, the following tables summarize representative data from early-phase clinical trials of Vintafolide and other folate receptor-targeted therapies to provide context.

**Table 1: Patient Demographics and Disease** 

**Characteristics (Illustrative)** 

Parameter	Vintafolide Phase I/II	AZD5335 Phase I/IIa[2]
Number of Patients	N = 100 (example)	N = 189
Cancer Types	Ovarian, Lung, Breast	Platinum-Resistant Ovarian
FRα Expression	High	Not specified
Prior Therapies	Median of 3	Heavily pre-treated



**Table 2: Dose Escalation and Maximum Tolerated Dose** 

(MTD) (Illustrative)

Drug	Dose Levels Studied	MTD	Dose-Limiting Toxicities
Vintafolide	1.0 - 2.5 mg/m <sup>2</sup>	2.5 mg/m²	Neutropenia, Fatigue
AZD5335	1.6 - 2.4 mg/kg	Not explicitly stated	Neutropenia[2]

Table 3: Pharmacokinetic Parameters (Illustrative)

Parameter	Vintafolide
Half-life (t½)	~20 hours
Cmax (at MTD)	Variable
AUC (at MTD)	Dose-proportional

**Table 4: Clinical Efficacy in Early-Phase Trials** 

(Illustrative)

Drug	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
Vintafolide	15-25% (in FRα- positive patients)	~60%	4-5 months
AZD5335	49.2% - 56.1% (across cohorts)[2]	56.2% (at 7.8 months follow-up)[2]	Not reported
Luveltamab Tazevibulin	32%[3]	Not reported	Not reported

## **Experimental Protocols in Early-Phase Trials**

The following outlines a typical experimental protocol for an early-phase clinical trial of a folate receptor-targeted therapy like Vintafolide.



### **Study Design and Patient Selection**

- Phase: I/II, open-label, dose-escalation, and cohort expansion.
- Inclusion Criteria: Patients with advanced solid tumors known to express FRα (e.g., ovarian, non-small cell lung cancer), measurable disease by RECIST criteria, adequate organ function (hematologic, renal, hepatic), and ECOG performance status of 0 or 1.
- Exclusion Criteria: Prior treatment with a vinca alkaloid (for Vintafolide), significant comorbidities, and brain metastases.

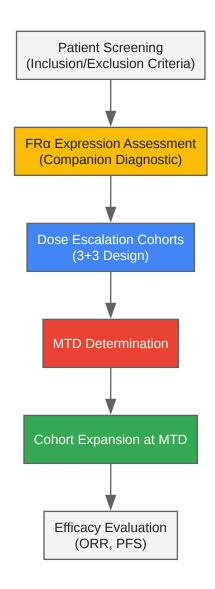
#### **Treatment Regimen**

- Dose Escalation: A standard 3+3 design is typically employed to determine the MTD.
- Administration: Intravenous infusion over a specified period (e.g., 60 minutes) on a defined schedule (e.g., once every 3 weeks).
- Companion Diagnostic: Use of an imaging agent (e.g., 99mTc-etarfolatide for Vintafolide) to assess FRα expression and select patients most likely to respond.

#### **Endpoints and Assessments**

- Primary Endpoints: MTD, safety, and tolerability.
- Secondary Endpoints: Pharmacokinetics, ORR, DCR, and PFS.
- Assessments: Regular monitoring of adverse events (CTCAE), tumor assessments (e.g., CT scans every 6-8 weeks), and pharmacokinetic sampling.





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Figure 2: Early-Phase Clinical Trial Workflow

### Conclusion

While the specific drug "**Epofolate**" remains elusive in publicly available clinical trial literature, the broader class of folate receptor-targeted therapies, exemplified by Vintafolide, has shown promise in early-phase oncology trials. The targeted delivery of potent cytotoxic agents to FRα-overexpressing tumors represents a viable and actively pursued strategy in cancer drug development. The data from early trials of compounds like Vintafolide and newer agents such as AZD5335 underscore the potential of this approach to improve therapeutic outcomes for patients with cancers that are often difficult to treat. Future research will likely focus on



optimizing the linker and payload technology, refining patient selection with companion diagnostics, and exploring combination therapies to further enhance clinical benefit.

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- To cite this document: BenchChem. [Early-phase clinical trials of Epofolate in oncology].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1191756#early-phase-clinical-trials-of-epofolate-in-oncology]

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